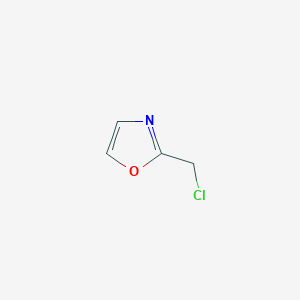
3-Bromo-5-isocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-isocyanatopyridine is a chemical compound with potential applications in synthetic chemistry, particularly in the formation of pyridine derivatives, which are crucial in various industrial and pharmaceutical contexts.
Synthesis Analysis
The synthesis of 3-Bromo-5-isocyanatopyridine and its derivatives can be achieved through several chemical reactions. One method involves the electrocyclization of vinyl pyridinium ylides generated from bromo isomerized Morita-Baylis-Hillman adducts under basic conditions, which is effective for producing various pyridine-based structures (Viswambharan et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-isocyanatopyridine derivatives, such as 3-bromo-5-(2,5-difluorophenyl)pyridine, has been characterized using X-ray diffraction and spectroscopic techniques. Density Functional Theory (DFT) studies correlate well with experimental data, indicating detailed insights into the molecular configurations (Ghiasuddin et al., 2018).
Chemical Reactions and Properties
3-Bromo-5-isocyanatopyridine can undergo various chemical reactions, including Suzuki cross-coupling, which is pivotal for synthesizing novel pyridine derivatives with potential biological activities (Ahmad et al., 2017). Additionally, the compound participates in nucleophilic aromatic substitution reactions leading to the formation of bromo(methylthio)pyridines (Begouin et al., 2013).
Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to "3-Bromo-5-isocyanatopyridine" are often key intermediates in the synthesis of more complex molecules. For example, research has shown that pyridinesulfonamide derivatives exhibit a wide range of applications in novel drug development due to their significant role in inhibiting the activity of certain kinases and demonstrating anticancer activity (Zhou et al., 2015). Additionally, spectroscopic and theoretical studies have been conducted on bromo-substituted pyridines to understand their optical properties and potential applications in material science (Vural & Kara, 2017).
Biological Activities
Compounds with a structure similar to "3-Bromo-5-isocyanatopyridine" have been explored for their biological activities. For instance, certain bromo-substituted pyridine derivatives have been synthesized and evaluated for their antimicrobial and antitumor properties, indicating the potential of these compounds in medicinal chemistry (Ahmad et al., 2017). Moreover, the introduction of bromo groups into pyridine cores has enabled the development of novel synthetic pathways for biologically active molecules (Ji et al., 2003).
Material Science and Chemical Synthesis
Research on brominated pyridines and their derivatives extends into material science and the development of new synthetic methodologies. For example, the selective functionalization of these compounds has been crucial in synthesizing complex heterocyclic systems, which are essential in developing pharmaceuticals and advanced materials (Baeza et al., 2010).
Safety and Hazards
The compound is classified as harmful if inhaled, swallowed, or in contact with skin. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Mechanism of Action
Target of Action
It has been specifically investigated for its action against malignancies of thymic origin.
Mode of Action
Result of Action
properties
IUPAC Name |
3-bromo-5-isocyanatopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYUZGELZQGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640449 |
Source


|
| Record name | 3-Bromo-5-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isocyanatopyridine | |
CAS RN |
167951-51-1 |
Source


|
| Record name | 3-Bromo-5-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 167951-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)

![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)


